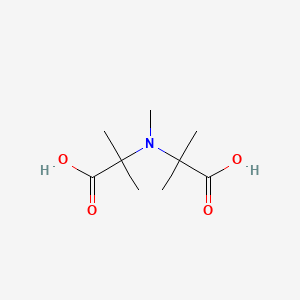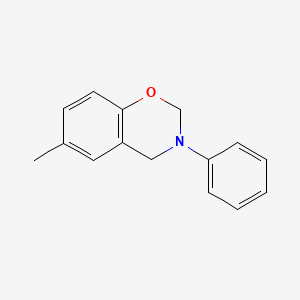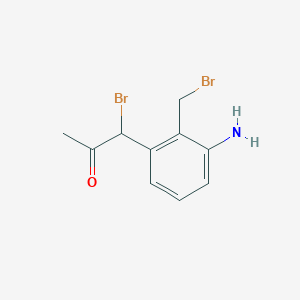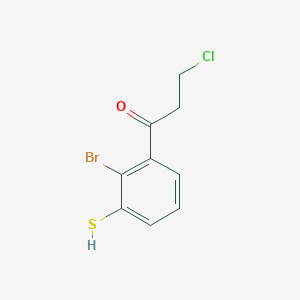
2,2'-(Methylazanediyl)bis(2-methylpropanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Methylazanediyl)bis(2-methylpropanoic acid) is an organic compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is characterized by its white crystalline solid appearance and its solubility in water and most organic solvents . This compound is commonly used in various industrial applications, including as a surfactant, emulsifier, and additive .
Preparation Methods
The synthesis of 2,2’-(Methylazanediyl)bis(2-methylpropanoic acid) typically involves organic synthesis methods. One common synthetic route involves the reaction of appropriate amine and carboxylic acid groups . The reaction conditions often include the use of solvents such as water or organic solvents, and the process may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control .
Chemical Reactions Analysis
2,2’-(Methylazanediyl)bis(2-methylpropanoic acid) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) for facilitating the reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(Methylazanediyl)bis(2-methylpropanoic acid) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(Methylazanediyl)bis(2-methylpropanoic acid) involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity . The pathways involved may include metabolic pathways where the compound is metabolized to produce active intermediates that exert biological effects .
Comparison with Similar Compounds
2,2’-(Methylazanediyl)bis(2-methylpropanoic acid) can be compared with other similar compounds, such as:
2,2’-(Ethylazanediyl)bis(2-methylpropanoic acid): Similar structure but with an ethyl group instead of a methyl group.
2,2’-(Propylazanediyl)bis(2-methylpropanoic acid): Similar structure but with a propyl group instead of a methyl group.
The uniqueness of 2,2’-(Methylazanediyl)bis(2-methylpropanoic acid) lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[2-carboxypropan-2-yl(methyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-8(2,6(11)12)10(5)9(3,4)7(13)14/h1-5H3,(H,11,12)(H,13,14) |
InChI Key |
DBZAWSDLSVRXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)





![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)


![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)

